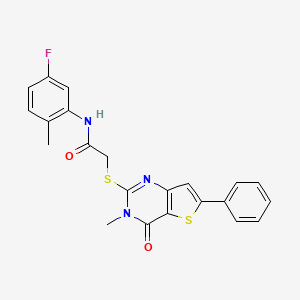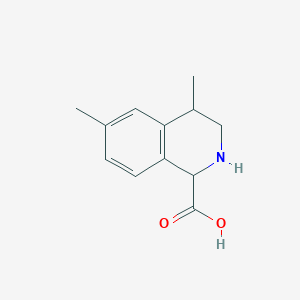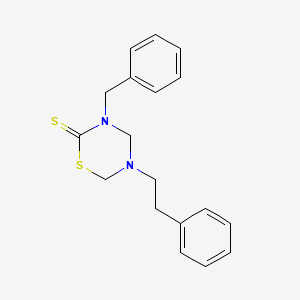
3-Bencil-5-feniletil-1,3,5-tiadiazinan-2-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a versatile chemical compound known for its unique properties and wide range of applications in various scientific fields. This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure .
Aplicaciones Científicas De Investigación
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione has numerous applications in scientific research, including:
Mecanismo De Acción
Target of Action
Compounds with the 3,5-disubstituted tetrahydro-2h-1,3,5-thiadiazine-2-thione scaffold, to which this compound belongs, have been known for their antiprotozoal , antibacterial , antifungal , anthelmintic , and tuberculostatic properties . This suggests that the compound may interact with a variety of biological targets, depending on the specific substituents present.
Mode of Action
The thiadiazine scaffold has been used in the design of drug delivery systems (ddss) due to its high lipid solubility and enzymatic rate of hydrolysis . This suggests that the compound may interact with its targets by enhancing cellular uptake through improved lipophilicity .
Biochemical Pathways
Given the broad range of biological activities associated with the thiadiazine scaffold , it is likely that the compound affects multiple pathways, potentially including those involved in microbial growth and proliferation.
Pharmacokinetics
The thiadiazine scaffold is known for its high lipid solubility and enzymatic rate of hydrolysis , which may influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Compounds with the thiadiazine scaffold have been used for arteriosclerosis treatment and in antiepileptic pro-drugs , suggesting that the compound may have a range of effects at the molecular and cellular levels.
Action Environment
One study suggests that water plays an active role in the reaction mechanism that promotes intramolecular cyclization , indicating that the compound’s action may be influenced by the presence of water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the nucleophilic addition of primary amines to carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . The subsequent addition of formaldehyde and a second primary amine leads to the formation of the thiadiazine ring through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzyl and phenethyl derivatives.
Comparación Con Compuestos Similares
- 3-Benzyl-5-carboxyethyltetrahydro-2 H-1,3,5-thiadiazine-2-thione
- 3-(1-Phenylethyl)-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2 H-1,3,5-thiadiazine-2-thione
- Bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl) butane
Comparison: Its high lipid solubility and enzymatic rate of hydrolysis make it particularly valuable in drug delivery systems and therapeutic applications .
Propiedades
IUPAC Name |
3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBLFQOONPXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



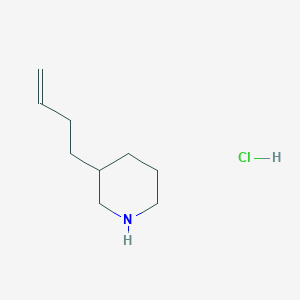

![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
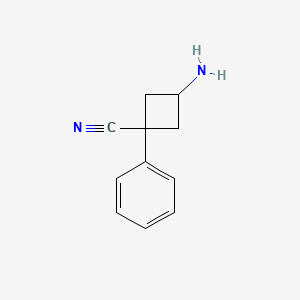
![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)
